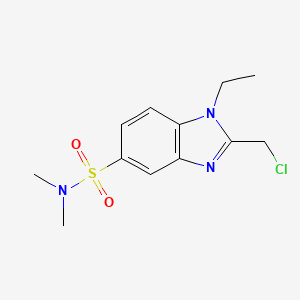

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethyl compounds are a class of organic compounds characterized by a chloromethyl group (-CH2Cl) attached to a larger molecular structure . They are used in various industrial and scientific applications, including as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes.Molecular Structure Analysis

The molecular structure of chloromethyl compounds is influenced by the presence of both the chloromethyl group and the larger molecular structure to which it is attached . The structural parameters include bond lengths and angles that are consistent with other members of the CH3-mClmSiCl3 series .Chemical Reactions Analysis

Chloromethyl compounds can undergo various chemical reactions. For instance, they can participate in an intramolecular allyl-migration reaction catalyzed by aluminum chloride, which results in allyl rearrangement with allylic inversion.Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds are influenced by their molecular structure. The presence of both allyl and chloromethyl groups imparts reactivity towards nucleophiles and electrophiles.Scientific Research Applications

Antimicrobial Activity through Novel Synthesis

Synthesis and Antimicrobial Evaluation : Research has demonstrated the successful synthesis of new sulfonamides and sulfinyl compound derivatives through the reaction with (2-chloromethyl)benzimidazole. These compounds have been screened for their antimicrobial activities, indicating a focused effort on developing potential antibacterial agents (Abdel-Motaal & Raslan, 2014).

Antibacterial Activity of Sulfonamide Derivatives : Another study focused on synthesizing 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives. These compounds exhibited high degrees of antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, showcasing the potential for developing effective antibacterial agents (Gadad et al., 2000).

Metal Complex Synthesis for Antimicrobial Use

Metal Complexes with Antimicrobial Properties : A notable study integrated sulfonamide pharmacophores into benzimidazole scaffolds, yielding metal complexes with potential antimicrobial activity. This research illustrates the versatility of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide in forming bases for compounds that could serve as antibacterial agents (Ashraf et al., 2016).

Novel Heterocyclic Compounds with Antimicrobial Activity

Heterocyclic Compounds as Antibacterial Agents : Research aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety has led to the creation of compounds with significant antibacterial activity. This highlights the chemical versatility and potential of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-benzimidazole-5-sulfonamide in contributing to the field of antimicrobial research (Azab, Youssef, & El-Bordany, 2013).

Safety And Hazards

Future Directions

The future research directions for chloromethyl compounds could involve exploring their potential applications in organic synthesis and the development of new synthesis methods . Additionally, the techno-economic analysis of renewable PET, its future prospects based on the petroleum market, and the possibility of a circular economy of PET using chemical and enzymatic recycling strategies have been discussed .

properties

IUPAC Name |

2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQZYSJHXBQQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)

![1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2668454.png)

![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)